Aspartic acid; ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartic acid and ornithine are amino acids that play crucial roles in various metabolic pathways. Aspartic acid, also known as asparagic acid, is a non-essential amino acid involved in the biosynthesis of proteins. Ornithine is a key intermediate in the urea cycle, which helps detoxify ammonia in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspartic acid and ornithine can be synthesized through various chemical processes. One common method involves the reaction of L-arginine with aspartic acid in the presence of zinc chloride and immobilized arginase. This reaction is carried out at a temperature of 35-40°C for 1.5 hours, followed by crystallization with methanol to obtain the crude product .
Industrial Production Methods
Industrial production of L-ornithine-L-aspartate involves dissolving the raw materials in purified water, adjusting the pH with acid-base agents, and decolorizing with activated carbon. The solution is then crystallized, filtered, and dried to obtain the final product. This method ensures high purity and stability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Aspartic acid and ornithine undergo various chemical reactions, including:
Oxidation: Aspartic acid can be oxidized to form oxaloacetate.
Reduction: Ornithine can be reduced to form putrescine, a polyamine.
Substitution: Both amino acids can participate in substitution reactions to form derivatives like N-acetylornithine
Common Reagents and Conditions
Common reagents used in these reactions include zinc chloride, methanol, and immobilized arginase. Reaction conditions typically involve moderate temperatures (35-40°C) and specific pH adjustments to facilitate the desired transformations .
Major Products
The major products formed from these reactions include L-ornithine-L-aspartate, putrescine, and various derivatives like N-acetylornithine .
Scientific Research Applications
Aspartic acid and ornithine have numerous applications in scientific research:
Chemistry: Used as building blocks for synthesizing peptides and proteins.
Biology: Play roles in metabolic pathways, including the urea cycle and neurotransmission.
Medicine: L-ornithine-L-aspartate is used to treat hepatic encephalopathy by reducing ammonia levels in the blood
Industry: Used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
Aspartic acid and ornithine exert their effects through various molecular pathways. Aspartic acid is involved in the synthesis of proteins, nucleotides, and neurotransmitters. It also participates in the malate-aspartate shuttle, which helps maintain redox balance in cells . Ornithine, on the other hand, is a key player in the urea cycle, where it helps convert ammonia into urea for excretion. It also serves as a precursor for polyamines like putrescine and spermidine, which are essential for cell growth and differentiation .
Comparison with Similar Compounds
Aspartic acid and ornithine can be compared with other amino acids such as:
Glutamic Acid: Similar to aspartic acid but has an additional methylene group.
Arginine: Precursor to ornithine in the urea cycle.
Citrulline: Another intermediate in the urea cycle, formed from ornithine.
These compounds share similar roles in metabolic pathways but differ in their specific functions and applications. Aspartic acid and ornithine are unique in their combined use for treating hepatic encephalopathy, highlighting their importance in medical applications .
Properties
IUPAC Name |
2-aminobutanedioic acid;2,5-diaminopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZXIMQZIMPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.